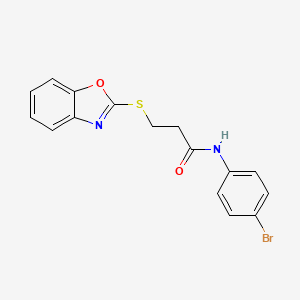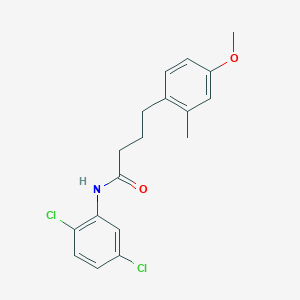![molecular formula C18H21N3O4S B3681326 1-[(3-METHYLPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE](/img/structure/B3681326.png)
1-[(3-METHYLPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE
Overview
Description
1-[(3-METHYLPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a piperazine ring substituted with a 3-methylphenylmethyl group and a 2-nitrobenzenesulfonyl group.
Preparation Methods
The synthesis of 1-[(3-METHYLPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.
Industrial production methods often involve the use of palladium-catalyzed cyclization reactions. These methods are efficient and provide high yields of the desired product under mild conditions .
Chemical Reactions Analysis
1-[(3-METHYLPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[(3-METHYLPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are known for their pharmaceutical applications, and this compound is investigated for its potential use in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-[(3-METHYLPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperazine ring can also interact with receptors and enzymes, leading to various biological effects .
Comparison with Similar Compounds
1-[(3-METHYLPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(3-Methylphenyl)piperazine: This compound lacks the nitrobenzenesulfonyl group and has different biological activities.
1-(4-Bromo-3-methylphenyl)piperazine: This compound has a bromine atom instead of a nitro group, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-15-5-4-6-16(13-15)14-19-9-11-20(12-10-19)26(24,25)18-8-3-2-7-17(18)21(22)23/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQVYFSAUIXSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(4-bromophenyl)amino]-4-(2,5-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3681257.png)
![5-Chloro-2-[[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid](/img/structure/B3681268.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3681279.png)
![5-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3681281.png)
![3-(1-BENZOFURAN-2-CARBONYL)-1-[5-(1,3-BENZOXAZOL-2-YL)-2-CHLOROPHENYL]THIOUREA](/img/structure/B3681284.png)

![5-{3-[(4-bromobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3681304.png)
![methyl 2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3681320.png)
![2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B3681329.png)
![N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-4-(propan-2-yl)benzamide](/img/structure/B3681337.png)
![2-[2-(4-Bromoanilino)-4-(4-ethylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3681343.png)
![N-isobutyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B3681352.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B3681353.png)

